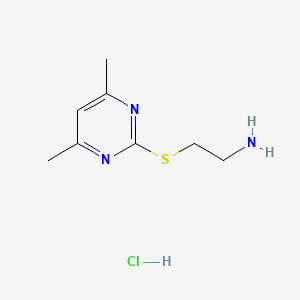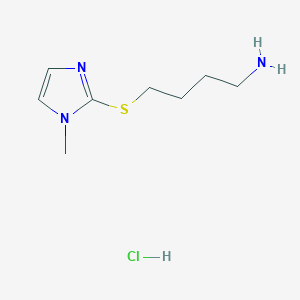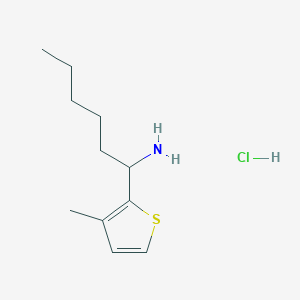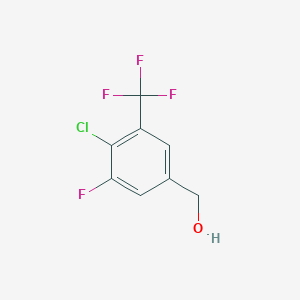![molecular formula C9H8BrN3 B1458098 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1211537-03-9](/img/structure/B1458098.png)
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular weight of 238.09 . It is used in the field of chemical synthesis .
Synthesis Analysis
Based on the research, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized using scaffold hopping and computer-aided drug design . The synthesis process involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to the 3-position of the pyrazolo[3,4-b]pyridine ring and a bromine atom attached to the 5-position .Chemical Reactions Analysis
The compound has been evaluated for its activities to inhibit TRKA . One of the synthesized derivatives, compound C03, showed acceptable activity with an IC50 value of 56 nM .Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its target, TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound inhibits this phosphorylation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . By inhibiting TRKs, this compound disrupts these pathways, affecting the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of its derivatives, compound c03, has been shown to possess good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and differentiation . This is achieved by inhibiting the activities of TRKs and disrupting the downstream signal transduction pathways .
Biochemische Analyse
Biochemical Properties
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound interacts with the kinase domain of TRKs, leading to the inhibition of their activity. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer and non-small cell lung cancer cells . The compound exerts its effects by disrupting cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound functions as a competitive inhibitor of TRKs. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of signal transduction pathways that promote cell proliferation and survival. The compound’s binding affinity is enhanced by its ability to form multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of TRKs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under refrigerated conditions, maintaining its potency over extended periods . It is susceptible to degradation under high temperatures and prolonged exposure to light. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine. The metabolic pathways of this compound involve the addition of hydroxyl groups and the cleavage of the cyclopropyl ring, which enhance its solubility and facilitate its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is modulated by its ability to penetrate cellular membranes and reach its target sites within the cell. Post-translational modifications, such as phosphorylation, can influence its localization and function by altering its binding affinity to specific biomolecules .
Eigenschaften
IUPAC Name |
5-bromo-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6/h3-5H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTYPLGVUWUJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=NC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


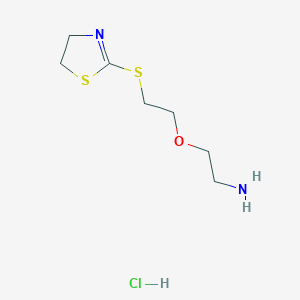
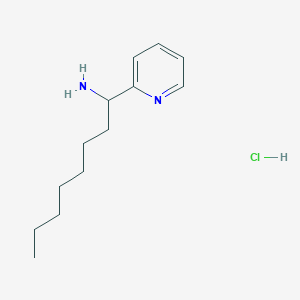

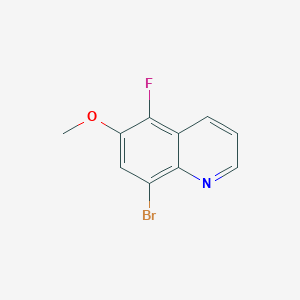
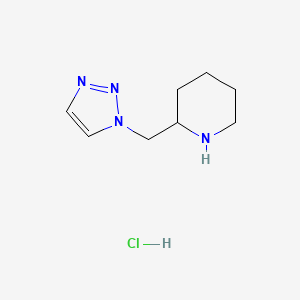
![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
